molecular formula C9H9F3N2O2 B7883283 N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide

N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide

Cat. No.: B7883283
M. Wt: 234.17 g/mol
InChI Key: VMIBKXUIUGCQIT-UHFFFAOYSA-N
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Description

N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide is a chemical compound with the molecular formula C9H9F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide typically involves the reaction of 2-(trifluoromethyl)phenol with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions often require a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.

    Substitution: The phenoxy ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired product.

Major Products Formed

Scientific Research Applications

N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and properties.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
  • N’-hydroxy-2-[4-(trifluoromethyl)phenoxy]ethanimidamide
  • N’-hydroxy-2-[2-(difluoromethyl)phenoxy]ethanimidamide

Uniqueness

N’-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide is unique due to the position of the trifluoromethyl group on the phenoxy ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties compared to its analogs.

Properties

IUPAC Name

N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIBKXUIUGCQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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